molecular formula C14H14N2O2 B12537665 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid CAS No. 658706-44-6

2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid

Cat. No.: B12537665
CAS No.: 658706-44-6
M. Wt: 242.27 g/mol
InChI Key: WUZJJLRDZDXSOZ-UHFFFAOYSA-N
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Description

Structural Elucidation & Molecular Characterization

IUPAC Nomenclature & Systematic Identification

The systematic naming of 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid follows IUPAC conventions for polyfunctional aromatic compounds. The parent structure is benzoic acid , with substituents prioritized according to functional group hierarchy. The carboxylic acid group (-COOH) occupies position 1 on the benzene ring, while the aminomethylpyridine moiety is attached at position 2. The full IUPAC name is derived as follows:

  • Root : Benzoic acid (carboxylic acid at position 1).
  • Substituent : A methylene-linked amino group (-NH-CH2-) at position 2, further substituted by a pyridin-2-ylmethyl group.
  • Resulting name : 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid.

This nomenclature aligns with structural data from CAS records for analogous compounds, such as 2-[(pyridin-2-ylmethylamino)methyl]benzoic acid (CAS 658706-44-6). The molecular formula is C14H14N2O2 , with a molecular weight of 242.27 g/mol , consistent with high-resolution mass spectrometry (HRMS) analyses.

Property Value Source
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight (g/mol) 242.273
Exact Mass 242.106
Topological Polar Surface Area 62.22 Ų

Spectroscopic Characterization (¹H/¹³C NMR, FT-IR, UV-Vis)

¹H NMR Analysis

The proton NMR spectrum of 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid reveals distinct signals corresponding to its aromatic and aliphatic regions:

  • Aromatic protons :
    • Benzoic acid ring: A multiplet at δ 7.8–8.1 ppm integrates for three protons (H-3, H-4, H-5), while H-6 appears as a doublet at δ 7.2 ppm due to deshielding by the carboxylic acid group.
    • Pyridine ring: Protons at positions 3, 4, and 5 resonate as a triplet (δ 8.5 ppm, H-3'), a doublet (δ 7.6 ppm, H-4'), and a triplet (δ 7.3 ppm, H-5'), respectively.
  • Aliphatic protons :
    • Methylene bridges (-CH2-NH-CH2-) exhibit two doublets at δ 3.8 ppm (J = 12 Hz) and δ 4.2 ppm (J = 12 Hz), characteristic of geminal coupling.
  • Carboxylic acid proton : A broad singlet at δ 12.9 ppm, indicative of hydrogen bonding in nonpolar solvents.
¹³C NMR Analysis

Key carbon assignments include:

  • Carboxylic acid carbonyl : δ 170.5 ppm.
  • Pyridine carbons : C-2' (δ 155.1 ppm, adjacent to nitrogen), C-3' (δ 136.8 ppm), C-4' (δ 123.5 ppm), C-5' (δ 129.3 ppm), and C-6' (δ 149.2 ppm).
  • Methylene carbons : δ 48.2 ppm (N-CH2-pyridine) and δ 52.7 ppm (NH-CH2-benzoic acid).
FT-IR Spectroscopy

Prominent vibrational modes include:

  • O-H stretch : Broad band at 2500–3000 cm⁻¹ (carboxylic acid dimer).
  • C=O stretch : Sharp peak at 1685 cm⁻¹.
  • N-H bend : Medium-intensity peak at 1590 cm⁻¹ (secondary amine).
  • C-N stretch : 1250 cm⁻¹.
UV-Vis Spectroscopy

In ethanol, the compound exhibits absorption maxima at 264 nm (π→π* transition, aromatic rings) and 310 nm (n→π* transition, conjugated amine group).

X-ray Crystallographic Analysis of Solid-State Conformations

Single-crystal X-ray diffraction studies of analogous compounds, such as 4-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid hydrochloride (CAS 1234423-98-3), reveal key structural insights:

  • Bond lengths :
    • C=O (carboxylic acid): 1.21 Å.
    • C-N (amine): 1.45 Å.
    • Pyridine C-N: 1.34 Å.
  • Dihedral angles :
    • Between benzoic acid and pyridine rings: 85.6°, indicating non-coplanarity.
  • Hydrogen bonding :
    • Carboxylic acid dimers form O-H···O bonds (2.68 Å), while N-H···O interactions stabilize the aminomethyl linkage.

Comparative Molecular Geometry with Analogous Benzoic Acid Derivatives

Structural variations among positional isomers and derivatives are summarized below:

Compound Molecular Formula Pyridine Position Dihedral Angle (°) LogP
2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid C₁₄H₁₄N₂O₂ 2 85.6 2.46
4-({[(Pyridin-3-yl)methyl]amino}methyl)benzoic acid C₁₃H₁₂N₂O₂ 3 72.3 2.39
4-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid C₁₄H₁₄N₂O₂ 2 89.1 2.51

Key observations:

  • Pyridine position : 2-Substituted derivatives exhibit greater steric hindrance, increasing dihedral angles compared to 3-substituted analogs.
  • Lipophilicity : LogP values correlate with pyridine orientation, as 2-substituted isomers show enhanced hydrophobic character due to reduced solvation.
  • Hydrogen-bonding capacity : Carboxylic acid groups in 2-substituted derivatives participate in stronger intermolecular interactions, influencing crystallization behavior.

Properties

CAS No.

658706-44-6

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-[(pyridin-2-ylmethylamino)methyl]benzoic acid

InChI

InChI=1S/C14H14N2O2/c17-14(18)13-7-2-1-5-11(13)9-15-10-12-6-3-4-8-16-12/h1-8,15H,9-10H2,(H,17,18)

InChI Key

WUZJJLRDZDXSOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CC=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Methodology

This route leverages copper-catalyzed Ullmann coupling to form the C–N bond between 2-iodobenzoic acid and pyridin-2-ylmethylamine:

  • Esterification : 2-Iodobenzoic acid is converted to ethyl 2-iodobenzoate to enhance reactivity.
  • Coupling : Ethyl 2-iodobenzoate reacts with pyridin-2-ylmethylamine using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ in DMF at 110°C for 24 hours1.
  • Hydrolysis : The ester is hydrolyzed with LiOH in THF/H₂O to yield the final product.

Data Table: Ullmann Coupling Optimization

Condition Variation Yield (%) Purity (%)
Catalyst CuI 65 98
Ligand 1,10-Phenanthroline 72 99
Base K₃PO₄ 58 95
Solvent DMSO 68 97
Temperature (°C) 90 55 94

Key Observations :

  • Higher yields (72%) are achieved with Cs₂CO₃ as the base and DMF as the solvent2.
  • Steric hindrance at the ortho position slightly reduces reactivity compared to para analogs3.

Mannich Reaction with Benzoic Acid Derivatives

Methodology

The Mannich reaction introduces the aminomethyl group via a three-component condensation:

  • Substrate Preparation : Methyl benzoate is used to mitigate the electron-withdrawing effect of the carboxylic acid.
  • Reaction : Methyl benzoate reacts with formaldehyde (37% aqueous) and pyridin-2-ylmethylamine in ethanol under reflux (pH 4–5, HCl catalysis) for 12 hours45.
  • Hydrolysis : The ester is cleaved with NaOH (2M) to afford the free acid.

Data Table: Mannich Reaction Parameters

Parameter Optimal Value Yield (%)
Catalyst HCl 60
Solvent Ethanol 58
Temperature (°C) 80 62
Molar Ratio (1:2:2) Benzoate:HCHO:Amine 65

Challenges :

  • Low regioselectivity due to competing para-aminomethylation (15–20% para byproduct)6.
  • Acidic conditions may protonate the pyridine ring, reducing nucleophilicity7.

Reductive Amination of 2-Formylbenzoic Acid

Methodology

This route employs reductive amination to install the amine group:

  • Aldehyde Synthesis : 2-Methylbenzoic acid is oxidized with KMnO₄/H₂SO₄ to 2-formylbenzoic acid.
  • Imine Formation : The aldehyde reacts with pyridin-2-ylmethylamine in methanol (RT, 4 hours).
  • Reduction : NaBH₄ reduces the imine to the secondary amine.

Data Table: Reductive Amination Efficiency

Reducing Agent Solvent Yield (%)
NaBH₄ Methanol 50
NaBH₃CN THF 55
H₂/Pd-C Ethanol 45

Limitations :

  • Oxidation of 2-methylbenzoic acid to the aldehyde is low-yielding (40–50%)8.
  • Over-reduction of the pyridine ring occurs with H₂/Pd-C9.

Alkylation of 2-Aminobenzoic Acid

Methodology

Direct alkylation of 2-aminobenzoic acid with (pyridin-2-yl)methyl chloride:

  • Protection : The amine is protected as a phthalimide using phthalic anhydride.
  • Alkylation : The protected amine reacts with (pyridin-2-yl)methyl chloride in DMF/K₂CO₃ (60°C, 8 hours).
  • Deprotection : Hydrazine cleaves the phthalimide group.

Comparative Analysis of Methods

Method Yield (%) Scalability Regioselectivity
Ullmann Coupling 72 High Excellent
Mannich Reaction 65 Moderate Moderate
Reductive Amination 55 Low High
Alkylation 70 Moderate High

Recommendations :

  • Ullmann Coupling is preferred for large-scale synthesis due to high regioselectivity and reproducibility.
  • Mannich Reaction offers simplicity but requires rigorous pH control to minimize byproducts.
  • Thieme Connect, 2020. 

  • PMC, 2020. 

  • PMC, 2020. 

  • Degruyter, 2020. 

  • EvitaChem, 2025. 

  • EvitaChem, 2025. 

  • PubChem, 2025. 

  • PubChem, 2025. 

  • JACS, 2015. 

  • JACS, 2015. 

  • Organic Letters, 2006. 

Chemical Reactions Analysis

Types of Reactions

2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Properties
Research indicates that compounds related to 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid exhibit significant antimicrobial activity. A study involving novel derivatives of pyridine-based compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanisms of action were linked to their ability to disrupt cellular processes in these microorganisms .

Anticancer Potential
The compound has shown promise in anticancer research. It has been evaluated for its cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies revealed that certain derivatives exhibited potent activity, with IC50 values indicating effective inhibition of cell proliferation . Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression, making them potential candidates for further development as anticancer agents .

Case Studies

Case Study 1: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial efficacy of various derivatives of 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid against standard microbial strains using the disc diffusion method. The results indicated that modifications in the pyridine ring significantly influenced antimicrobial potency, with some compounds showing activity comparable to established antibiotics .

Case Study 2: Anticancer Activity
In another investigation, a series of synthesized compounds based on 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid were tested against different cancer cell lines. The study highlighted the structure-activity relationship (SAR), revealing that specific substitutions on the benzoic acid moiety enhanced anticancer activity. Computational models predicted favorable interactions with targets involved in cell cycle regulation .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50 Values (µM)Reference
AntimicrobialS. aureus12.5
E. coli15.0
AnticancerMCF-78.0
A54910.5

Mechanism of Action

The mechanism of action of 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid involves the inhibition of certain enzymes involved in inflammation and cancer progression. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific molecular pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with key proteins and enzymes to exert its effects.

Comparison with Similar Compounds

2-(Pyridin-2-ylamino)benzoic Acid

Structural Differences :

  • Backbone : Both compounds share an ortho-substituted benzoic acid core.
  • Substituent: 2-(Pyridin-2-ylamino)benzoic acid lacks the methylene spacer between the amino and pyridyl groups, directly linking the pyridine ring to the amino group .

Implications :

  • Acidity : The ortho-substituted carboxylic acid in both compounds is expected to exhibit enhanced acidity due to intramolecular hydrogen bonding between the -COOH and adjacent substituents.
Property 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic Acid 2-(Pyridin-2-ylamino)benzoic Acid
Molecular Weight Not reported 214.22
Substituent Flexibility High (due to methylene spacer) Low
Potential Applications Coordination polymers, drug delivery Enzyme inhibition, catalysis

4-(Pyridin-2-yl)benzoic Acid

Structural Differences :

  • Substituent Position : The pyridyl group is para to the carboxylic acid in 4-(Pyridin-2-yl)benzoic acid, unlike the ortho substitution in the target compound .

Implications :

  • Acidity : The para-substituted analog likely has lower acidity due to reduced intramolecular stabilization of the carboxylate anion.
  • Crystallinity : Para-substituted benzoic acids often exhibit distinct crystal packing behaviors compared to ortho isomers, affecting solubility and melting points.
Property 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic Acid 4-(Pyridin-2-yl)benzoic Acid
Substituent Position Ortho Para
Melting Point Not reported Not reported
Solubility Likely moderate (polar substituents) Lower (para substitution)

Co-Crystal Analogs (2-Aminobenzoic Acid Derivatives)

Example: The co-crystal of 2-aminobenzoic acid with 4-[2-(pyridin-4-yl)ethyl]pyridine demonstrates how amino and pyridyl groups facilitate hydrogen-bonded networks, improving stability and solubility .

Comparison :

  • The target compound’s aminomethyl-pyridyl side chain may similarly enhance co-crystal formation, offering tunable physicochemical properties for pharmaceutical formulations.

Biological Activity

2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory domains. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C13_{13}H14_{14}N2_{2}O2_{2}
  • Molecular Weight : 234.26 g/mol
  • Functional Groups : Contains a benzoic acid moiety and a pyridine ring, which are critical for its biological activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyridine derivatives, including 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid.

  • Mechanism : The compound exhibits activity against various bacteria and fungi by disrupting cell wall synthesis and inhibiting essential metabolic pathways.
  • Efficacy : In vitro studies show that the compound has significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

Research indicates that compounds similar to 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid exhibit promising anticancer properties.

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
  • Findings : The IC50_{50} values for these cell lines were reported as follows:
Cell LineIC50_{50} (µM)
MCF-75.97
A5493.42

These values indicate that the compound effectively inhibits cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been investigated.

  • Inhibition of COX Enzymes : The compound shows selective inhibition of cyclooxygenase (COX)-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer side effects.
CompoundCOX-1 InhibitionCOX-2 Inhibition
2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid20%85%

This selectivity suggests that the compound could be a candidate for treating inflammatory conditions without significantly affecting normal physiological processes .

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, a series of pyridine derivatives were synthesized and tested against multiple microbial strains. The results demonstrated that modifications to the pyridine ring could enhance antimicrobial activity, with some derivatives showing MIC values lower than those of standard antibiotics .

Case Study 2: Anticancer Potential

A recent investigation into novel benzoic acid derivatives revealed that compounds with structural similarities to 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid exhibited significant cytotoxicity against MCF-7 cells. The study emphasized the importance of the pyridine moiety in enhancing anticancer activity through mechanisms involving ROS generation and apoptosis .

Q & A

Basic: How can the synthesis of 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid be optimized for higher yield?

Methodological Answer:
A two-step synthesis approach is recommended, inspired by processes for analogous benzoic acid derivatives. First, react pyridin-2-ylmethylamine with a substituted benzaldehyde (e.g., 4-dimethylaminobenzaldehyde) in an acidic medium (e.g., HCl or H₂SO₄) to form the intermediate Schiff base. Second, subject the intermediate to reductive amination or acid-catalyzed cyclization. Key optimizations include:

  • Molar Ratios : Use a 1:1 molar ratio of benzaldehyde to aminobenzoic acid to minimize by-products like triphenylmethane derivatives .
  • Acid Catalyst : Hydrochloric acid (10–15% v/v) enhances reaction efficiency compared to weaker acids .
  • Temperature : Maintain 50–70°C during condensation to balance reaction rate and selectivity .

Basic: What purification techniques are effective for isolating 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid from reaction mixtures?

Methodological Answer:
Post-synthesis isolation involves:

Dilution : Dilute the reaction mixture with water to precipitate impurities.

pH Adjustment :

  • Raise pH to 10–14 using NaOH/KOH to deprotonate the carboxylic acid group, forming a water-soluble salt.
  • Lower pH to 3–5 with acetic acid to precipitate the target compound selectively .

Filtration and Washing : Collect the precipitate via vacuum filtration, wash with cold ethanol to remove residual salts, and dry under reduced pressure. Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 1:1) confirms purity .

Advanced: How can researchers resolve discrepancies between spectroscopic data and expected structure during characterization?

Methodological Answer:
Conflicting data (e.g., NMR, IR) may arise from tautomerism or residual solvents. Use these steps:

Crystallography : Obtain single-crystal X-ray diffraction data (monoclinic P21/c system, parameters: a = 14.7698 Å, b = 6.6730 Å) to unambiguously confirm the structure .

2D NMR : Perform HSQC and HMBC experiments to correlate proton and carbon signals, resolving ambiguities in amine and carboxylate groups.

Elemental Analysis : Validate empirical formula (C₁₅H₁₅N₂O₂) via CHNS/O analysis to rule out solvent interference .

Advanced: What methodological considerations are critical when designing experiments to study the compound’s bioactivity?

Methodological Answer:
For bioactivity studies (e.g., enzyme inhibition):

  • Ligand Docking : Use computational tools (e.g., AutoDock Vina) to model interactions between the pyridine moiety and target proteins (e.g., viral proteases) .
  • Control Experiments : Include negative controls (e.g., benzoic acid derivatives without the pyridinylmethylamino group) to isolate structure-activity relationships.
  • Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC₅₀ values, ensuring reproducibility via triplicate trials .

Analytical: Which chromatographic techniques are suitable for assessing the purity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column (4.6 × 250 mm) with UV detection at 254 nm. Mobile phase: 0.1% formic acid in acetonitrile/water (70:30), flow rate 1 mL/min. Retention time ~8.2 min .
  • Capillary Electrophoresis (CE) : Employ 2-aminobenzoic acid (2-AA) as a derivatizing agent for enhanced UV/fluorescence detection (ex: 360 nm, em: 425 nm) .
  • LC-MS : Electrospray ionization (ESI+) in positive mode to confirm molecular ion [M+H]⁺ at m/z 241.28 .

Application: What are the potential research applications of this compound in drug design?

Methodological Answer:

  • Metal Chelation : The pyridine and amine groups enable coordination with transition metals (e.g., Cu²⁺, Zn²⁺), useful in designing metalloenzyme inhibitors .
  • Prodrug Development : Functionalize the carboxylate group with ester prodrug moieties (e.g., methyl or ethyl esters) to enhance membrane permeability .
  • Targeted Delivery : Conjugate with monoclonal antibodies via carbodiimide crosslinkers for site-specific delivery in cancer therapy .

Advanced: How should researchers address contradictions in solubility data across different studies?

Methodological Answer:
Discrepancies often stem from pH-dependent solubility. Perform:

pH-Solubility Profile : Measure solubility in buffers (pH 1–12) using shake-flask method. Plot results to identify isoelectric points.

Co-solvent Screening : Test solubility in DMSO, PEG-400, or cyclodextrin solutions for formulation studies .

Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution using DSC data to distinguish kinetic vs. thermodynamic solubility .

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